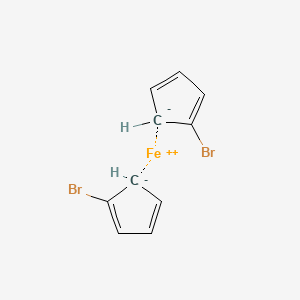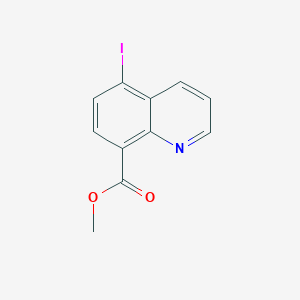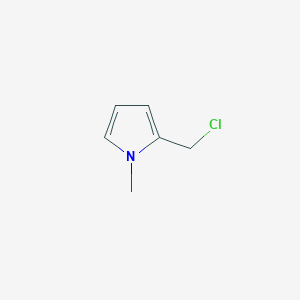
Ethyl 6-chloro-3-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-3-(trifluoromethyl)picolinic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
6-chloro-3-(trifluoromethyl)picolinic acid+ethanolH2SO4ethyl 6-chloro-3-(trifluoromethyl)picolinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 6-amino-3-(trifluoromethyl)picolinate or 6-thio-3-(trifluoromethyl)picolinate.
Oxidation: Formation of 6-chloro-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of this compound alcohol.
Scientific Research Applications
Ethyl 6-chloro-3-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-(trifluoromethyl)picolinate
- Ethyl 3-bromo-6-(trifluoromethyl)picolinate
- Ethyl 3-fluoro-6-(trifluoromethyl)picolinate
Uniqueness
Ethyl 6-chloro-3-(trifluoromethyl)picolinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and binding affinity, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBIWBQNIVHZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
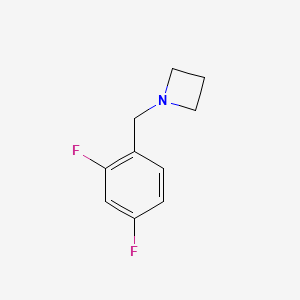
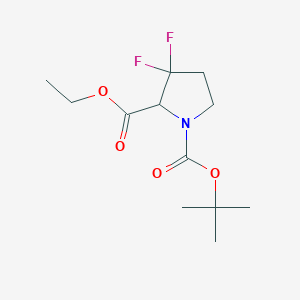
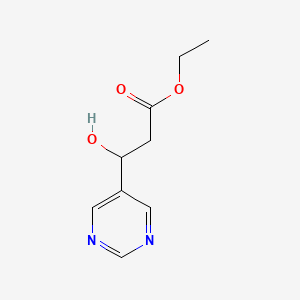
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)

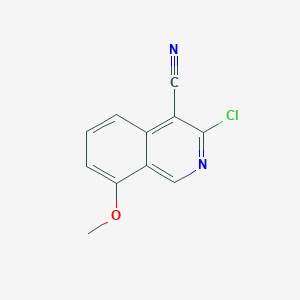
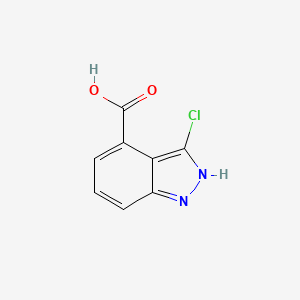
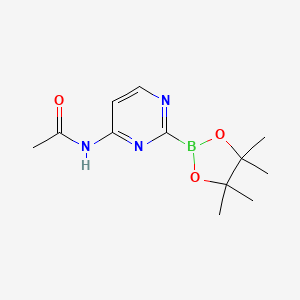
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

